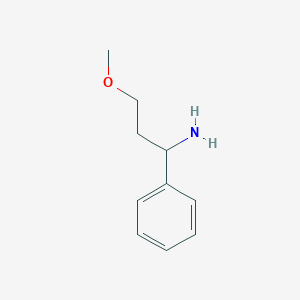

3-Methoxy-1-phenylpropan-1-amine

Description

Properties

Molecular Formula |

C10H15NO |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

3-methoxy-1-phenylpropan-1-amine |

InChI |

InChI=1S/C10H15NO/c1-12-8-7-10(11)9-5-3-2-4-6-9/h2-6,10H,7-8,11H2,1H3 |

InChI Key |

BEODVLWLUQCZAU-UHFFFAOYSA-N |

Canonical SMILES |

COCCC(C1=CC=CC=C1)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs, their substituents, and physicochemical properties derived from the evidence:

Key Structural and Functional Differences

- Substituent Position : The position of methoxy or aryl groups significantly impacts lipophilicity and steric effects. For example, 3-Methoxy-1-(4-methoxyphenyl)propan-1-amine (CAS 1248125-49-6) has enhanced electron-donating effects due to the para-methoxy group compared to the parent compound .

- Halogenation : The introduction of fluorine (e.g., 1-(3-fluoro-4-methylphenyl)-3-phenylpropan-1-amine) increases metabolic stability and bioavailability, a common strategy in medicinal chemistry .

Preparation Methods

Grignard Reaction Route

- Starting materials: m-Methoxybromobenzene, magnesium powder, anhydrous aluminum chloride, tetrahydrofuran (THF), and propionitrile.

- Procedure:

- Magnesium powder and anhydrous aluminum chloride are added to a reaction flask with THF.

- A solution of m-methoxybromobenzene in THF is slowly added while maintaining the temperature at 30-80°C to form the Grignard reagent.

- After refluxing for 0.5-1.0 hour to ensure complete reaction, propionitrile is slowly added to the Grignard reagent under stirring.

- The reaction proceeds for 1-2 hours, followed by decomposition of the addition product with 3 mol/L hydrochloric acid under cooling.

- The organic phase is separated, THF is removed by distillation, and the product is purified by vacuum distillation to yield 3-methoxypropiophenone.

- Yields: Typically between 78.3% and 85.8% depending on the molar ratios of reactants.

- Characterization: Confirmed by 1H NMR and GC-MS analysis.

| Example | m-Methoxybromobenzene (g/mol) | Propionitrile (g/mol) | Yield (%) |

|---|---|---|---|

| 1 | 187.1 (1.0 mol) | 55.1 (1.0 mol) | 78.3 |

| 2 | 205.7 (1.1 mol) | 60.5 (1.1 mol) | 82.5 |

| 3 | 224.5 (1.2 mol) | 66.1 (1.2 mol) | 85.8 |

This method is noted for its relatively high yield and scalability but involves careful control of reaction temperature and handling of corrosive reagents.

Enantioselective Synthesis of this compound Derivatives

While the above methods yield racemic mixtures, enantiomerically pure forms are often required for pharmaceutical applications. Several advanced synthetic routes have been developed:

Use of Chiral Intermediates and Catalysts

- Semiester intermediates: Novel semiester derivatives containing ortho-carboxybenzoyl groups have been used as intermediates for enantioselective synthesis.

- Catalytic asymmetric hydrogenation: Employing chiral catalysts such as MCCPM-Rh complexes to reduce β-amino ketones selectively.

- Sharpless oxidation and subsequent transformations: Starting from cinnamyl alcohol derivatives to obtain optically active amino alcohols, which can be converted to the target amine.

- Resolution techniques: Optical resolution of racemic mixtures via crystallization or enzymatic methods.

These methods allow for the preparation of optically active this compound, which is valuable in the synthesis of selective serotonin or norepinephrine reuptake inhibitors.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The Grignard method for 3-methoxypropiophenone synthesis is well-established, with recent improvements focusing on increasing yield by adjusting reactant ratios and optimizing temperature control.

- The reductive amination step is generally efficient but requires careful selection of reducing agents to avoid side reactions.

- Enantioselective methods, while more complex, are crucial for producing pharmacologically active enantiomers, with various patented processes providing routes to high optical purity.

- Environmental and safety considerations include handling of corrosive reagents (e.g., aluminum chloride, hydrochloric acid) and management of organic solvents like THF.

Q & A

Q. What regulatory guidelines apply to preclinical testing of this compound derivatives?

- Follow ICH S7A (safety pharmacology) and OECD 423 (acute toxicity) protocols. Document impurity profiles per ICH Q3A guidelines, with thresholds ≤0.15% for unidentified impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.